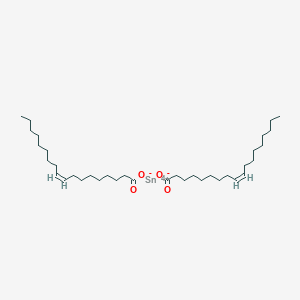

Tin dioleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin dioleate is a useful research compound. Its molecular formula is C36H66O4Sn and its molecular weight is 681.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst . It is often used in the production of polyurethane and in the vulcanization of silicones . The primary role of this compound in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process .

Mode of Action

The mode of action of this compound involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols .

Biochemical Pathways

It is known that organotin compounds like this compound can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications .

Pharmacokinetics

It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery . These formulations can control the release profile of a drug, potentially improving its bioavailability .

Result of Action

The primary result of this compound’s action is the production of polyorganodisilanols with a narrow molar mass distribution . These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones .

Action Environment

The action of this compound, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of this compound as a catalyst can be affected by the temperature and pressure of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .

Análisis Bioquímico

Biochemical Properties

Tin dioleate interacts with various biomolecules in biochemical reactions. It is known to act as a catalyst in polymerization reactions

Cellular Effects

It is known to cause skin irritation upon contact and is toxic when administered intravenously . It is also known to degrade upon exposure to high temperatures, which can lead to the generation of acrid smoke and irritating fumes .

Temporal Effects in Laboratory Settings

It is known to degrade upon exposure to high temperatures .

Dosage Effects in Animal Models

It is known to be toxic when administered intravenously .

Metabolic Pathways

It is known to act as a catalyst in polymerization reactions .

Transport and Distribution

Due to its insolubility in water and methanol, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Due to its role as a catalyst in polymerization reactions, it may be localized to areas of the cell where these reactions occur .

Propiedades

Número CAS |

1912-84-1 |

|---|---|

Fórmula molecular |

C36H66O4Sn |

Peso molecular |

681.6 g/mol |

Nombre IUPAC |

octadec-9-enoate;tin(2+) |

InChI |

InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

Clave InChI |

PXRFIHSUMBQIOK-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |

SMILES isomérico |

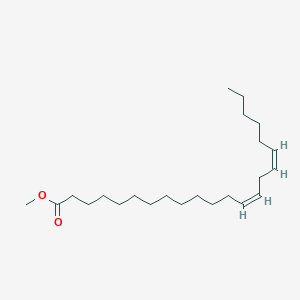

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |

Key on ui other cas no. |

1912-84-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

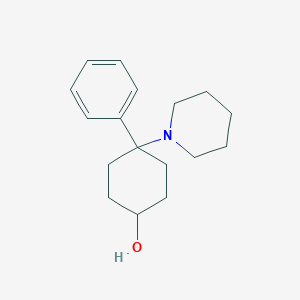

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)